molecular formula C12H24N2O3 B2564725 Tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxypyrrolidine-1-carboxylate CAS No. 1785545-32-5

Tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxypyrrolidine-1-carboxylate

Cat. No.: B2564725
CAS No.: 1785545-32-5
M. Wt: 244.335
InChI Key: XBTBDNGNMYPSBV-UHFFFAOYSA-N
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Description

Tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxypyrrolidine-1-carboxylate: is a chemical compound that features a tert-butyl group, an aminopropyl group, and a hydroxypyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxypyrrolidine-1-carboxylate typically involves the reaction of tert-butyl (1-aminopropan-2-yl)carbamate with a suitable pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of automated synthesis equipment to ensure consistency and efficiency. The process may include steps such as purification through column chromatography and crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the pyrrolidine ring can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Regeneration of the hydroxyl group.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxypyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors. Research is ongoing to explore its efficacy and safety in various therapeutic areas.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various chemical processes and formulations.

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways and molecular targets are subject to ongoing research, with studies focusing on its potential therapeutic effects and biochemical interactions.

Comparison with Similar Compounds

    Tert-butyl (1-aminopropan-2-yl)carbamate: Shares the tert-butyl and aminopropyl groups but lacks the hydroxypyrrolidine moiety.

    3-Hydroxypyrrolidine-1-carboxylate derivatives: Compounds with similar pyrrolidine structures but different substituents.

Uniqueness: Tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxypyrrolidine-1-carboxylate is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-9(7-13)12(16)5-6-14(8-12)10(15)17-11(2,3)4/h9,16H,5-8,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTBDNGNMYPSBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1(CCN(C1)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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